molecular formula C24H51N3O B12653733 N-(3-((3-Aminopropyl)amino)propyl)stearamide CAS No. 42195-41-5

N-(3-((3-Aminopropyl)amino)propyl)stearamide

Cat. No.: B12653733
CAS No.: 42195-41-5
M. Wt: 397.7 g/mol
InChI Key: BRJUKRUKZLOPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((3-Aminopropyl)amino)propyl)stearamide is a chemical compound with the molecular formula C24H51N3O. . This compound is characterized by its long carbon chain and the presence of both primary and secondary amine groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-Aminopropyl)amino)propyl)stearamide typically involves the reaction of stearic acid with 3,3’-iminodipropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Stearic Acid Activation: Stearic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    Amine Addition: The activated stearic acid is then reacted with 3,3’-iminodipropylamine under mild heating to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-Aminopropyl)amino)propyl)stearamide can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-(3-((3-Aminopropyl)amino)propyl)stearamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-((3-Aminopropyl)amino)propyl)stearamide involves its interaction with various molecular targets and pathways. The primary amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the long carbon chain can interact with lipid membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

N-(3-((3-Aminopropyl)amino)propyl)stearamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of primary and secondary amine groups, as well as its long carbon chain, which provides a balance of reactivity and hydrophobicity.

Biological Activity

N-(3-((3-Aminopropyl)amino)propyl)stearamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C26H55N3O3
  • Molar Mass : Approximately 457.73 g/mol
  • Key Features : The compound features a long hydrophobic stearamide chain and branched amino functionalities, which contribute to its amphiphilic nature.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity . Similar compounds have been studied for their ability to disrupt bacterial cell membranes, leading to cell lysis. The amphiphilic structure allows the compound to integrate into lipid bilayers, altering membrane properties and enhancing its effectiveness against various pathogens.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects . Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves:

  • Membrane Interaction : Its amphiphilic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.
  • Protein Modulation : The compound may also interact with proteins, modulating their activity and influencing various cellular processes.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Activation of Stearic Acid : Stearic acid is activated using a coupling agent like dicyclohexylcarbodiimide (DCC).
  • Amidation Reaction : The activated stearic acid is reacted with 3-(aminopropyl)propylamine in an organic solvent such as dichloromethane (DCM).

Alternative synthesis methods include microwave-assisted techniques that improve yield and reduce reaction times.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique features of this compound:

Compound NameMolecular FormulaMolar Mass (g/mol)Unique Features
N-[3-[(3-Aminopropyl)amino]propane-1,3-diamineC12H31N5245.41Contains multiple amino groups for enhanced reactivity
N-(3-Aminopropyl)-N-[3-[(3-aminopropyl)amino]propyl]C18H42N6366.57Higher nitrogen content, potentially more reactive
N-[3-[(3-Aminopropyl)amino]propyl]octadecanamideC26H53N3O441.70Similar fatty acid chain but different amine structure

This table highlights the structural diversity among related compounds and underscores the potential advantages of this compound in terms of bioactivity and solubility characteristics.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and biological efficacy of compounds similar to this compound. For instance, research on related stearamide derivatives has shown promising results in inhibiting bacterial growth and reducing inflammation markers in animal models . These findings suggest that further investigation into this compound could lead to significant advancements in drug development for infectious and inflammatory diseases.

Properties

CAS No.

42195-41-5

Molecular Formula

C24H51N3O

Molecular Weight

397.7 g/mol

IUPAC Name

N-[3-(3-aminopropylamino)propyl]octadecanamide

InChI

InChI=1S/C24H51N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25/h26H,2-23,25H2,1H3,(H,27,28)

InChI Key

BRJUKRUKZLOPBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.